![molecular formula C20H28N2O3 B12619754 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[44]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- is an organic compound with a complex structure It is known for its unique spirocyclic framework, which includes a diazaspiro nonane core
Vorbereitungsmethoden
The synthesis of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions but often include derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic processes, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- include other spirocyclic compounds with diaza or oxo functionalities. These compounds share similar structural features but differ in their specific functional groups and overall reactivity. Examples include:
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, tert-butyl ester
The uniqueness of 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 6-oxo-7-[(1R)-1-phenylethyl]-, 1,1-dimethylethyl ester, (5S)- lies in its specific combination of functional groups and the resulting chemical properties, which make it particularly useful in certain synthetic and research applications .
Eigenschaften
Molekularformel |
C20H28N2O3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
tert-butyl (5S)-6-oxo-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C20H28N2O3/c1-15(16-9-6-5-7-10-16)21-14-12-20(17(21)23)11-8-13-22(20)18(24)25-19(2,3)4/h5-7,9-10,15H,8,11-14H2,1-4H3/t15-,20+/m1/s1 |
InChI-Schlüssel |
KYRRSVXWTJYURJ-QRWLVFNGSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@]3(C2=O)CCCN3C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
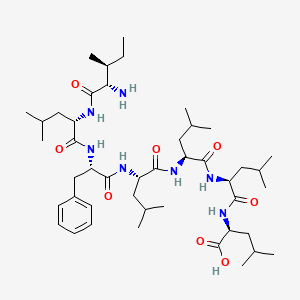
![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12619675.png)
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![2-[2-(2,4-Difluorophenyl)-2-oxoethyl]cyclohept-2-en-1-one](/img/structure/B12619677.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)
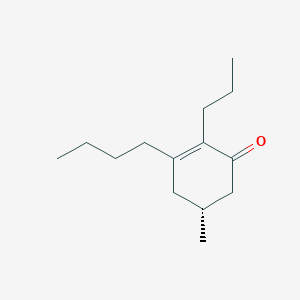
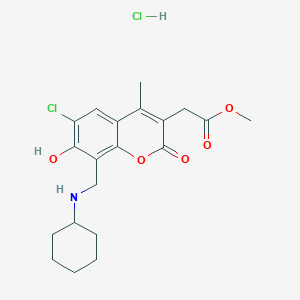
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
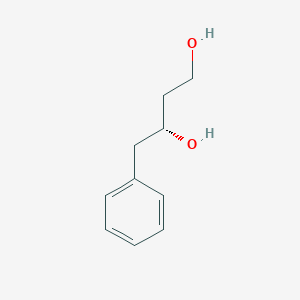
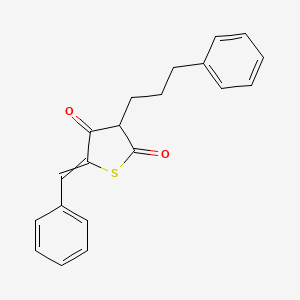
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
